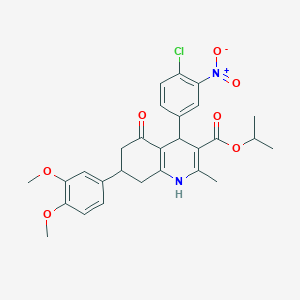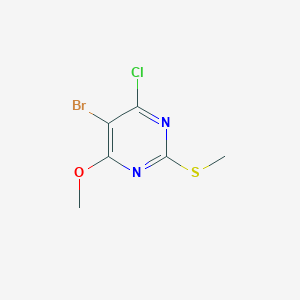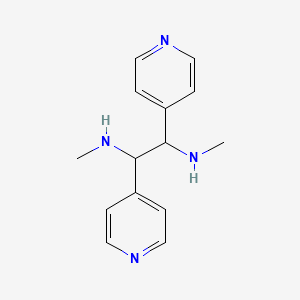
N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine is a synthetic organic compound characterized by the presence of two pyridine rings attached to an ethanediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine typically involves the reaction of 4-pyridinecarboxaldehyde with N,N-dimethylethylenediamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The pyridine rings can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Wirkmechanismus
The mechanism by which N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of the target and triggering a cascade of biochemical events.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N2-dimethyl-1,2-di(2-pyridinyl)-1,2-ethanediamine
- N1,N2-dimethyl-1,2-di(3-pyridinyl)-1,2-ethanediamine
Uniqueness
N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine is unique due to the position of the pyridine rings, which can influence its chemical reactivity and biological activity. The 4-pyridinyl substitution may confer distinct properties compared to its 2-pyridinyl and 3-pyridinyl analogs.
Eigenschaften
CAS-Nummer |
6630-22-4 |
|---|---|
Molekularformel |
C14H18N4 |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
N,N'-dimethyl-1,2-dipyridin-4-ylethane-1,2-diamine |
InChI |
InChI=1S/C14H18N4/c1-15-13(11-3-7-17-8-4-11)14(16-2)12-5-9-18-10-6-12/h3-10,13-16H,1-2H3 |
InChI-Schlüssel |
PQABABVPLVDKKK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(C1=CC=NC=C1)C(C2=CC=NC=C2)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11772009.png)
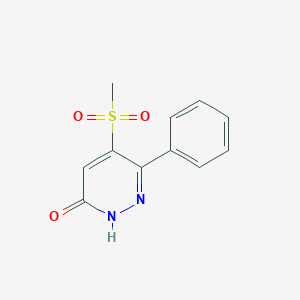
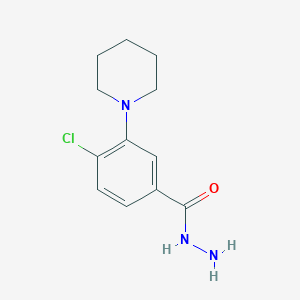
![5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole](/img/structure/B11772030.png)
![(3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11772044.png)
![4-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11772052.png)
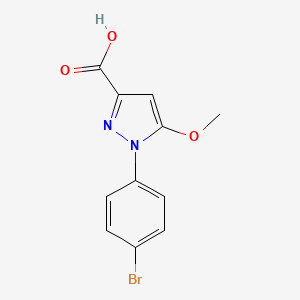
![4-[3-(Diphenylphosphoryl)-3-phenylpropyl]morpholine](/img/structure/B11772064.png)
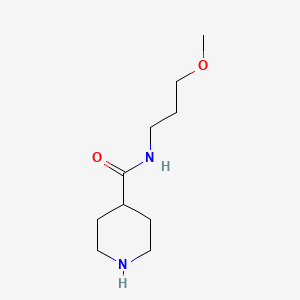
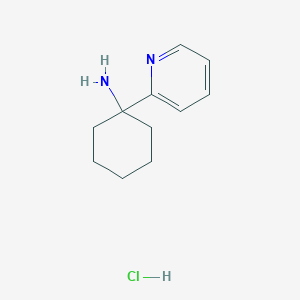
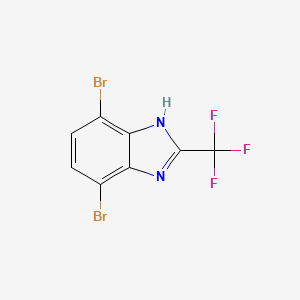
![12H-Indolo[2,3-a]quinolizin-5-ium](/img/structure/B11772088.png)
